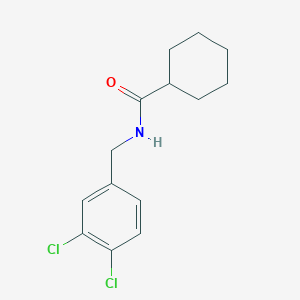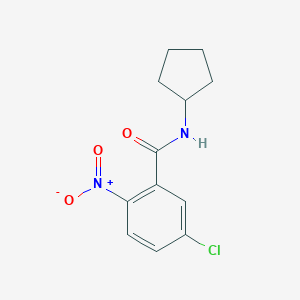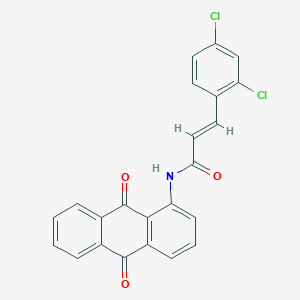![molecular formula C19H15N3O4S B457635 N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide](/img/structure/B457635.png)
N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a benzenesulfonohydrazide moiety, and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-[(4-cyanophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with benzenesulfonohydrazide under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anthelmintic properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The furan ring and cyanophenoxy group may participate in binding interactions with enzymes or receptors, while the sulfonohydrazide moiety could be involved in redox reactions or nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides
- 4-methyl-N’-{(Z)-[4-(trimethylsilyl)phenyl]methylidene}benzenesulfonohydrazide
Uniqueness
N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide stands out due to its combination of a furan ring, a cyanophenoxy group, and a benzenesulfonohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15N3O4S |
|---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
N-[(Z)-[5-[(4-cyanophenoxy)methyl]furan-2-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O4S/c20-12-15-6-8-16(9-7-15)25-14-18-11-10-17(26-18)13-21-22-27(23,24)19-4-2-1-3-5-19/h1-11,13,22H,14H2/b21-13- |
InChI Key |
DYWBBCSUVKBETB-BKUYFWCQSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)COC3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B457554.png)

![1-(2-furoyl)-4-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]piperazine](/img/structure/B457558.png)


![2-phenyl-N-({1,3,3-trimethyl-5-[(phenylacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B457563.png)


![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B457569.png)


![Ethyl 4-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B457574.png)

